molecular formula C8H6N2O3 B1331475 3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid CAS No. 7384-17-0

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid

Cat. No. B1331475
CAS RN: 7384-17-0
M. Wt: 178.14 g/mol
InChI Key: BUCGZRNYKPSWMC-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid (3-OHDICA) is an organic compound that is widely used in scientific research studies. It is an important molecule in biochemical and physiological studies, and has been used in a variety of laboratory experiments. 3-OHDICA is a derivative of the indazole family of compounds, and is an important intermediate in the synthesis of other compounds.

Scientific Research Applications

Chemical Synthesis and Derivatives

3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid and its derivatives have been studied in various chemical synthesis processes. For instance, reactions involving 1H-indazol-3-ol and ethyl chloroacetate have led to the isolation of several related compounds, including [(1H-indazol-3-yl)oxy] acetic acid and others. The mechanism of their formation and spectral analysis of these esters have been detailed in research by Bonanomi and Palazzo (1977) (Bonanomi & Palazzo, 1977).

Antispermatogenic Agents

A series of halogenated 1-benzylindazole-3-carboxylic acids, closely related to this compound, have been synthesized and studied for their effects on testicular weight and spermatogenesis inhibition. Compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid showed potent antispermatogenic activity (Corsi & Palazzo, 1976) (Corsi & Palazzo, 1976).

Corrosion Inhibition

Indazole derivatives, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have been studied for their anti-corrosive properties on mild steel in acidic solutions. These compounds were found to have good inhibiting properties, with inhibition efficiencies reaching up to 92% (Saady et al., 2018) (Saady et al., 2018).

Crystal Structure Analysis

Studies on the crystal structure of derivatives like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid have been conducted to understand their crystalline polymorphs, which could influence bioactivity and therapeutic activity (Hu Yong-zhou, 2008) (Hu Yong-zhou, 2008).

Pharmaceutical Research

This compound and related compounds have been explored in pharmaceutical research for various applications, including antitumor activity. For instance, 1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide has been synthesized and studied for its antitumor properties, with structural elucidation through spectro-elemental characterizations and crystal analysis (Lu et al., 2020) (Lu et al., 2020).

Safety and Hazards

“3-Oxo-2,3-dihydro-1H-indazole-4-carboxylic acid” is considered hazardous. It may cause skin irritation, eye irritation, and may be harmful if swallowed . It is classified as Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1 .

properties

IUPAC Name

3-oxo-1,2-dihydroindazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7-6-4(8(12)13)2-1-3-5(6)9-10-7/h1-3H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCGZRNYKPSWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70994962
Record name 3-Hydroxy-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70994962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7384-17-0
Record name 2,3-Dihydro-3-oxo-1H-indazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7384-17-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7384-17-0
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Record name 3-Hydroxy-1H-indazole-4-carboxylic acid
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Record name 3-oxo-2,3-dihydro-1H-indazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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